Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
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Overview
Description
“Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C11H20N2O2 .
Molecular Structure Analysis
The molecular weight of this compound is 212.29 . The SMILES string isCC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1
, and the InChI is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
. Physical And Chemical Properties Analysis
The compound is a colorless to light yellow liquid . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Organocatalyzed Synthesis
The compound tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is related to the field of organocatalysis, where it has been synthesized through an organocatalyzed process. A study disclosed the synthesis starting from Boc-tetramic acid and benzylidenemalononitrile, employing two bifunctional noncovalent organocatalysts. This process yielded a racemic mixture of the product, confirmed through various spectroscopic methods such as high-resolution mass-spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy, highlighting the compound's relevance in the synthesis of complex organic molecules (Hozjan et al., 2023).
Synthesis in Porphyrin Chemistry
Another application involves the synthesis of meso,β-propanoporphyrins from 4,5,6,7-tetrahydro-1H-indoles, a process that can be related to the chemistry of the compound . Through a variation of the Knorr pyrrole condensation and subsequent reactions, these porphyrins have been prepared, demonstrating the compound's potential utility in the synthesis of porphyrin derivatives, which are crucial for various applications including catalysis, photodynamic therapy, and materials science (Lash, 1998).
Characterization and Analysis Studies
The compound has been central to studies involving its characterization and analysis. For instance, derivatives of similar structural motifs have been synthesized and characterized using various spectroscopic techniques, including FTIR, 1H, and 13C NMR. These studies provide insights into the structural aspects of such compounds and their potential reactivity and applications in further chemical transformations (Çolak et al., 2021).
Applications in Polymer and Materials Science
Furthermore, the compound's derivatives have found applications in polymer and materials science. For example, synthesis routes involving similar compounds have been developed to create polymers with specific functional properties. These methodologies include ring-opening metathesis polymerization (ROMP) and subsequent chemical modifications, showcasing the compound's versatility in contributing to the development of new materials with potential applications ranging from biodegradable polymers to advanced electronic devices (Wagaman & Grubbs, 1997).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-11-16-10-21(13-19(16,12-20)14-22)9-15-7-5-4-6-8-15/h4-8,16H,9-11,13-14H2,1-3H3/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIUYILSAUWYMG-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
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